molecular formula C13H14N4O2S B1195751 N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide

Cat. No. B1195751
M. Wt: 290.34 g/mol
InChI Key: IAXCNAUHQIYKGO-UHFFFAOYSA-N
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Description

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide is a member of pyridines.

Scientific Research Applications

Synthesis and Characterization

  • A series of N- and S-substituted 1,3,4-oxadiazole derivatives, including those similar to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, were synthesized, characterized, and elucidated through spectral and analytical data, such as IR, Mass, and 1H NMR spectra. These compounds are significant for understanding the chemical properties and potential applications of the compound (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

Anticancer Properties

  • Novel derivatives of dehydroabietic acid, structurally related to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, demonstrated promising anticancer properties. These compounds showed selective cytotoxicity and strong antiproliferative effects on certain cancer cell lines, suggesting potential applications in cancer treatment (Li et al., 2020).

Structural Studies and Synthesis

  • Structural studies using DFT methods and X-ray data were conducted on compounds similar to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide. Understanding the molecular structure and stability through these methods is crucial for exploring the scientific applications of such compounds (Dani et al., 2013).

Antimicrobial Evaluation

  • Research on pyridine-based heterocycles, closely related to the compound , showed moderate antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Darwish, Kheder, & Farag, 2010).

Antibacterial Activities

  • Studies on substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, structurally related to N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide, showed potent antibacterial activity. These findings indicate the compound's potential use in antibacterial applications (Singh et al., 2010).

properties

Product Name

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)-3-oxolanecarboxamide

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)oxolane-3-carboxamide

InChI

InChI=1S/C13H14N4O2S/c1-17(12(18)10-4-7-19-8-10)13-16-15-11(20-13)9-2-5-14-6-3-9/h2-3,5-6,10H,4,7-8H2,1H3

InChI Key

IAXCNAUHQIYKGO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3CCOC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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